2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-Depth Technical Guide to 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This guide provides an in-depth technical overview of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's properties, synthesis, and application, with a focus on the causality behind experimental choices and protocols.
Introduction: A Key Building Block for C-C Bond Formation
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-chlorophenylboronic acid pinacol ester, is a member of the versatile class of organoboron compounds. Its structure, featuring a stable pinacol ester protecting group, makes it a superior alternative to the more labile boronic acids, particularly in complex, multi-step syntheses. The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2]
The Suzuki-Miyaura reaction is one of the most powerful and widely practiced methods for constructing carbon-carbon bonds, a cornerstone of pharmaceutical and materials science synthesis.[3][4] The stability, low toxicity, and commercial availability of boronic esters like this one have cemented their place as indispensable tools in the synthetic chemist's arsenal.[4] This guide will explore the mechanistic underpinnings of its reactivity and provide actionable protocols for its synthesis and application.
Table 1: Compound Identification and Properties
| Property | Value |
|---|---|
| CAS Number | 870195-94-1[5] |
| Molecular Formula | C₁₂H₁₆BClO₂[6] |
| Molecular Weight | 238.52 g/mol [7] |
| IUPAC Name | 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[6] |
| Appearance | White to off-white solid |
| Synonyms | 2-Chlorophenylboronic Acid Pinacol Ester |
The Suzuki-Miyaura Reaction: Mechanism and the Pinacol Ester Advantage
The formation of a biaryl linkage via the Suzuki-Miyaura reaction is a foundational transformation in drug discovery. This reaction couples an organoboron species (the nucleophile) with an organohalide (the electrophile) in the presence of a palladium catalyst and a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[8]
-
Transmetalation : The organic moiety from the boronic ester is transferred to the palladium center. This is a critical step where the base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-chlorophenyl group to the palladium.[1]
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Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2]
Causality: Why Use a Pinacol Ester?
While boronic acids are effective, they are prone to decomposition via pathways like protodeboronation, especially with electron-deficient or certain heterocyclic systems.[4] The pinacol group on 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides steric bulk and electronic stabilization. This robustly protects the C-B bond, enhancing the compound's bench-top stability and ensuring its integrity under various reaction conditions, making it easier to handle, store, and utilize in demanding synthetic routes.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Methodologies: Synthesis and Application Protocols
Trustworthy protocols are self-validating. The following sections provide detailed, step-by-step methodologies that reflect field-proven practices for the synthesis and use of aryl pinacol boronates.
Representative Synthesis: Miyaura Borylation
The most common and robust method for synthesizing aryl boronic esters is the palladium-catalyzed Miyaura borylation reaction, which couples an aryl halide with a diboron reagent.
Objective: To synthesize 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from 1-bromo-2-chlorobenzene.
Materials:
-
1-bromo-2-chlorobenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
Protocol:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add potassium acetate (1.5 eq), bis(pinacolato)diboron (1.1 eq), and Pd(dppf)Cl₂ (3 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe, followed by 1-bromo-2-chlorobenzene (1.0 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS. Causality: The base (KOAc) is crucial for the transmetalation step of the borylation mechanism. Anhydrous solvent prevents premature hydrolysis of the diboron reagent and the product.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.
Caption: Workflow for the synthesis of an aryl pinacol boronate via Miyaura borylation.
Application Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To couple 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 4-bromoanisole.
Materials:
-
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous Sodium Carbonate (Na₂CO₃)
-
Toluene and Ethanol (solvent mixture)
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq), 4-bromoanisole (1.0 eq), and Pd(PPh₃)₄ (5 mol%).
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by the 2M aqueous sodium carbonate solution (2.0 eq). Causality: The aqueous base is essential for forming the boronate "ate" complex required for efficient transmetalation. The biphasic solvent system ensures all reagents are sufficiently soluble.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-100 °C) under an inert atmosphere for 4-8 hours.
-
Work-up: After cooling, separate the organic layer. Wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography to isolate the desired biaryl compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Professional laboratory practice demands rigorous adherence to safety protocols. While comprehensive toxicological properties may not be fully investigated for many research chemicals, established best practices for handling analogous compounds should be followed.[10]
Table 2: Hazard Identification and Handling Precautions
| Category | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. | Prevents skin and eye contact with the chemical. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation and inhalation.[11][12] | Minimizes respiratory exposure to fine particulates. |
| Storage | Store in a tightly sealed container in a cool, dry place.[13] | Protects the compound from moisture, which can lead to hydrolysis of the boronic ester. |
| First Aid (Skin Contact) | Wash off immediately with soap and plenty of water.[10] | Removes the chemical from the skin to prevent irritation. |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10] | Ensures complete removal of the substance from the eye. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | Prevents environmental contamination. |
Conclusion
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile building block for synthetic chemistry. Its enhanced stability compared to the corresponding boronic acid makes it an ideal reagent for constructing complex molecular architectures, particularly in the fields of drug discovery and materials science.[9] A thorough understanding of its role in the Suzuki-Miyaura catalytic cycle and adherence to robust experimental and safety protocols, as outlined in this guide, are essential for leveraging its full synthetic potential.
References
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- 2-(4-((4-Chlorophenyl)ethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. A2B Chem. [URL: https://www.a2bchem.com/product/156560-2-4-4-chlorophenyl-ethynyl-phenyl-4-4-5-5-tetramethyl-1-3-2-dioxaborolane]
- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v96p0277]
- 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23005421]
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